molecular formula C15H14O3 B7803871 (Benzyloxy)(phenyl)acetic acid

(Benzyloxy)(phenyl)acetic acid

Cat. No.: B7803871
M. Wt: 242.27 g/mol
InChI Key: BGTPJDGURCMYML-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is known for its unique structural properties, including the presence of a benzyloxy group attached to the phenyl ring, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (benzyloxy)(phenyl)acetic acid typically involves the reaction of benzyl alcohol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product . The reaction can be represented as follows:

C6H5CH2OH+C6H5CH2COOHC6H5CH2OC6H4CH2COOH\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_6\text{H}_4\text{CH}_2\text{COOH} C6​H5​CH2​OH+C6​H5​CH2​COOH→C6​H5​CH2​OC6​H4​CH2​COOH

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, ensuring a high-purity product .

Chemical Reactions Analysis

Types of Reactions: (Benzyloxy)(phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Benzyloxy)(phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (benzyloxy)(phenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: This structural feature distinguishes it from other phenylacetic acid derivatives, providing unique reactivity and biological properties .

Properties

IUPAC Name

2-phenyl-2-phenylmethoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)14(13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTPJDGURCMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874654
Record name PHENYLACETICACID2BENZYLOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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